molecular formula C14H21N3O3 B2750950 N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920224-20-0

N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No. B2750950
CAS RN: 920224-20-0
M. Wt: 279.34
InChI Key: DXQBWUHSXJLWOR-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, commonly known as DMOX, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMOX is a relatively new compound that was first synthesized in 2011, and since then, researchers have been exploring its various properties and potential uses.

Scientific Research Applications

Applications in Organic Synthesis

N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has shown significance in organic synthesis, particularly in amide formation through decarboxylative condensation of hydroxylamines and α-ketoacids. This methodology provides a strategic approach for constructing amide bonds, crucial in various synthetic pathways. The process is noted for its efficiency in creating functionalities and facilitating waste disposal, demonstrating the compound's utility in the synthesis of complex organic molecules (Ju et al., 2011).

Antituberculosis Activity

Research into derivatives of N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has unveiled potential antituberculosis activity. New compounds synthesized from this parent molecule have been evaluated for their efficacy against tuberculosis, with certain derivatives exhibiting significant antituberculosis properties. This highlights the compound's potential in contributing to the development of novel antituberculosis medications (Omel’kov et al., 2019).

Asymmetric Synthesis of Nitrogen-Containing Compounds

The compound's derivatives have also been utilized in the asymmetric synthesis of various nitrogen-containing compounds. This includes the synthesis of simple amines, amino alcohols, amino acids, and heterocyclic building blocks, showcasing the broad applicability of N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide in the preparation of chiral molecules with potential pharmaceutical applications (Moody, 2004).

Nonlinear Optical Properties

The compound has been investigated for its nonlinear optical properties, presenting opportunities in optical device applications such as optical limiters. Its unique behavior under different laser intensities, transitioning from saturable absorption to reverse saturable absorption, underlines its potential in the development of advanced optical materials (Rahulan et al., 2014).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-4-10(9-18)15-13(19)14(20)16-11-5-7-12(8-6-11)17(2)3/h5-8,10,18H,4,9H2,1-3H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQBWUHSXJLWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(dimethylamino)phenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

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